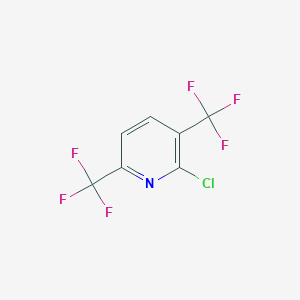

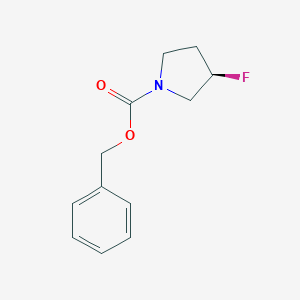

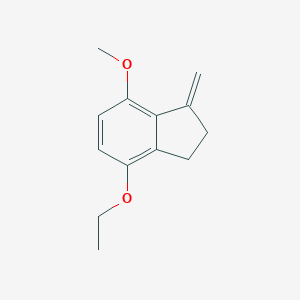

![molecular formula C24H20NO3P B066907 (S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine CAS No. 185449-81-4](/img/structure/B66907.png)

(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dioxaphosphepins are part of a broader class of heterocyclic phosphorus compounds characterized by their unique structural features and potential applications in materials science, catalysis, and organic synthesis. Morpholine derivatives, on the other hand, are known for their versatility in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of dioxaphosphepin derivatives generally involves the reaction of binaphthols with phosphorus trichlorides or dichlorides in the presence of bases such as triethylamine. An example relevant to this discussion is the synthesis of 8-substituted-16H-dinaphtho[2,1-d:1′,2′-g]1, 3, 2- dioxaphosphocin 8-oxides from bis(2-hydroxy-1-naphthyl)methane and aryl phosphorodichloridates (Reddy et al., 1991).

Molecular Structure Analysis

The molecular structure of dioxaphosphepins can be elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These compounds often display a boat-like conformation in their cyclic phosphoric ring, influencing their chemical behavior and reactivity (Gong et al., 1991).

Wissenschaftliche Forschungsanwendungen

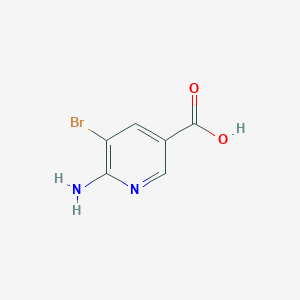

Antimicrobial Activity

- 4-a-Arylamino benzyl dinaphtho [2,1-d:1',2'-f][1,3,2] dioxaphosphepin 4-oxides were synthesized and demonstrated antimicrobial activity. This study underscores the potential use of this compound in antimicrobial applications (Haranath et al., 2005).

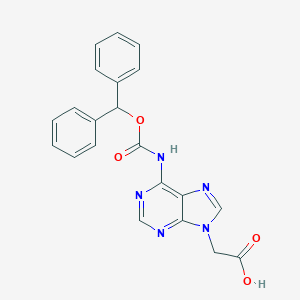

Asymmetric Catalysis

- Certain stereoisomers of 4-{4,5-dihydro-3H-dinaphtho[2,1-c:1′,2′-e]azepin-4-yl}dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepine showed effectiveness in rhodium-catalyzed hydrogenation of α-dehydroamino acid esters, achieving high enantioselectivities. This highlights its role in asymmetric catalysis (Eberhardt et al., 2007).

Antitumor Properties

- Compounds like 4,6-Tetrachlorocyclotriphosphazene-2-spiro-2'-dinaphtho [1,2-d:2,1-e] [1,3,2]dioxaphosphepin showed potential antitumor activity against P388 leukemia. This suggests a possible application in cancer research and treatment (Brandt & Jedliński, 1985).

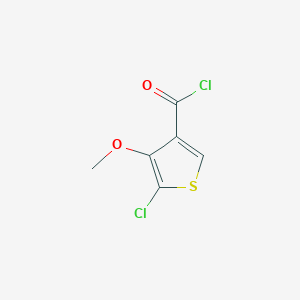

Molecular Stability and Structural Applications

- The chemical stability and structural features of phosphine-phosphoramidites, including variants of dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, have been explored. These studies contribute to understanding the stability and applications of such molecules in various chemical processes (Balogh et al., 2017).

Synthesis and Spectral Analysis

- Research focusing on the synthesis and spectral studies of various derivatives of dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin provides insight into the properties and potential applications of these compounds in different fields, including materials science and pharmaceuticals (Raju et al., 1990).

Crystal Structure and Clathrate Properties

- The crystal structure and packing mode of compounds such as (±)-2-Thiono-2-mercapto-α,α'-dinaphtho-(d,f)(1,3,2)-dioxophosphepin were studied, revealing clathrating properties. This suggests potential applications in materials science and molecular engineering (Gong et al., 1991).

Eigenschaften

IUPAC Name |

4-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20NO3P/c1-3-7-19-17(5-1)9-11-21-23(19)24-20-8-4-2-6-18(20)10-12-22(24)28-29(27-21)25-13-15-26-16-14-25/h1-12H,13-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJAXBFFTHRXLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20NO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470890 |

Source

|

| Record name | 4-(4H-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine | |

CAS RN |

185449-81-4 |

Source

|

| Record name | 4-(4H-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Aminophenyl)sulfonyl]pyrrolidine](/img/structure/B66827.png)

![2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B66836.png)

![1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B66848.png)